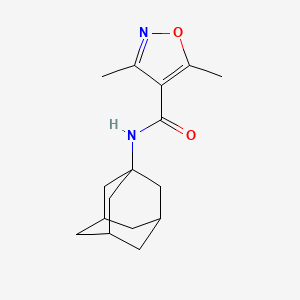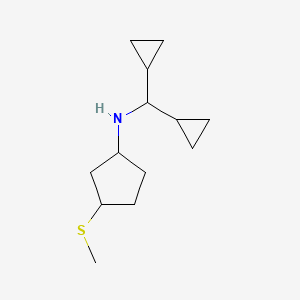![molecular formula C14H12ClFN2O3 B7635855 N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide, also known as CFTR modulator, is a compound that has been extensively studied for its potential therapeutic use in cystic fibrosis. It is a small molecule that has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.
作用機序
The mechanism of action of N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators involves the binding of the compound to the N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide protein, which results in a conformational change that improves the function of the protein. This improved function can lead to increased chloride ion transport across cell membranes, which is important for maintaining proper hydration of the airway surface liquid in the lungs.
Biochemical and Physiological Effects
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators have been shown to have a number of biochemical and physiological effects, including improved N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide function, increased chloride ion transport, and improved lung function in individuals with cystic fibrosis. These compounds have also been shown to have anti-inflammatory effects, which may contribute to their therapeutic benefits.
実験室実験の利点と制限
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators have several advantages for lab experiments, including their small size, ease of synthesis, and well-characterized mechanism of action. However, there are also limitations to using N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators in lab experiments, including their potential toxicity and the need for specialized equipment to measure N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide function.
将来の方向性
There are several future directions for research on N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of biomarkers to predict response to treatment, and the investigation of the long-term effects of N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulator therapy. Additionally, there is ongoing research on the use of N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators in other diseases, such as chronic obstructive pulmonary disease and non-cystic fibrosis bronchiectasis.
合成法
The synthesis of N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 4-chloro-3-fluoroaniline with oxalyl chloride to form a chloroformate intermediate. This intermediate is then reacted with 2-(2-oxazolinyl)ethanol to form the desired product.
科学的研究の応用
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators have been extensively studied for their potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide modulators have been shown to improve the function of the N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide protein, which is defective in individuals with cystic fibrosis. This improvement in N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide function can lead to improved lung function and overall health in individuals with cystic fibrosis.
特性
IUPAC Name |
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c15-9-2-1-8(7-10(9)16)13-11(3-5-20-13)17-14(19)12-4-6-21-18-12/h1-2,4,6-7,11,13H,3,5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWIHUNXAMVGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=NOC=C2)C3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)




![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)